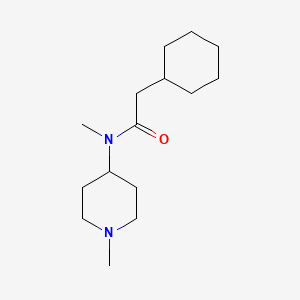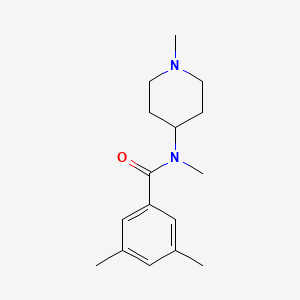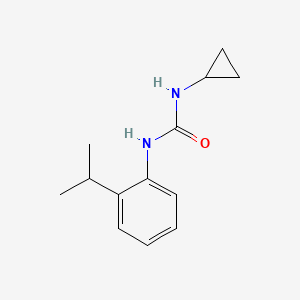
2-cyclohexyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclohexyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide, commonly known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been found to have potential anticancer properties and is currently being studied extensively in the field of oncology.
Mechanism of Action
CX-5461 works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. This leads to the disruption of ribosome biogenesis and ultimately results in the induction of DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CX-5461 has been found to induce DNA damage and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit tumor growth and metastasis in preclinical models.
Advantages and Limitations for Lab Experiments
One advantage of using CX-5461 in lab experiments is its high specificity for cancer cells, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the type of cancer being studied, and its mechanism of action may not be fully understood in all cases.
Future Directions
Future research on CX-5461 may include the development of more potent and selective inhibitors, as well as the identification of biomarkers that can predict response to treatment. Additionally, the combination of CX-5461 with other anticancer agents may be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of CX-5461 involves several steps, including the reaction of cyclohexylamine with N-methylpiperidin-4-one, followed by the addition of acetic anhydride and purification through column chromatography. The final product is obtained in high yield and purity.
Scientific Research Applications
CX-5461 has been studied for its potential use in cancer treatment, specifically in the treatment of hematological malignancies such as multiple myeloma and acute myeloid leukemia. It has also shown promise in the treatment of solid tumors such as ovarian cancer and breast cancer.
properties
IUPAC Name |
2-cyclohexyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-16-10-8-14(9-11-16)17(2)15(18)12-13-6-4-3-5-7-13/h13-14H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYVBDMGBFWBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-methyl-N-(1-methylpiperidin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-5-[1-(quinolin-8-ylmethyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7513050.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7513095.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)


